1-Cyclopentylpiperidine-4-carboxylic acid
Overview
Description
1-Cyclopentylpiperidine-4-carboxylic acid is a chemical compound with the molecular formula C11H19NO2. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom.
Scientific Research Applications
1-Cyclopentylpiperidine-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.
Preparation Methods
The synthesis of 1-Cyclopentylpiperidine-4-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with cyclopentanone and piperidine.
Formation of Intermediate: Cyclopentanone reacts with piperidine to form an intermediate compound.
Carboxylation: The intermediate is then subjected to carboxylation to introduce the carboxylic acid group at the 4-position of the piperidine ring.
Purification: The final product is purified using standard techniques such as recrystallization or chromatography.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated purification systems to enhance yield and efficiency .
Chemical Reactions Analysis
1-Cyclopentylpiperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the carboxylic acid group to an alcohol.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or ethanol. The major products formed depend on the specific reaction conditions and reagents used .
Mechanism of Action
The mechanism of action of 1-Cyclopentylpiperidine-4-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The carboxylic acid group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the piperidine ring can interact with receptor sites, modulating their function. These interactions can lead to various biological effects, depending on the specific targets and pathways involved .
Comparison with Similar Compounds
1-Cyclopentylpiperidine-4-carboxylic acid can be compared with other similar compounds, such as:
1-Cyclohexylpiperidine-4-carboxylic acid: This compound has a cyclohexyl group instead of a cyclopentyl group, which may influence its chemical reactivity and biological activity.
1-Cyclopentylpiperidine-3-carboxylic acid: The carboxylic acid group is at the 3-position instead of the 4-position, leading to different chemical and biological properties.
1-Phenylpiperidine-4-carboxylic acid: The phenyl group introduces aromaticity, affecting the compound’s stability and interactions with biological targets.
Properties
IUPAC Name |
1-cyclopentylpiperidine-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2/c13-11(14)9-5-7-12(8-6-9)10-3-1-2-4-10/h9-10H,1-8H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAYDLXRGEMJMDJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CCC(CC2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90629562 | |
Record name | 1-Cyclopentylpiperidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90629562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
897094-32-5 | |
Record name | 1-Cyclopentylpiperidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90629562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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